Structural Origin and Biological Consequence: 22,23-Dihydro Saturation Differentiates Ivermectin B1a from Avermectin B1a
Ivermectin B1a is the 22,23-dihydro derivative of avermectin B1a, produced via selective catalytic reduction of the C22–C23 double bond [1]. This single bond saturation confers improved safety margin in vertebrates and enhanced efficacy against certain ectoparasites relative to the unsaturated precursor avermectin B1a [2].
| Evidence Dimension | Structural modification and resulting biological consequence |
|---|---|
| Target Compound Data | Ivermectin B1a: 22,23-dihydro (saturated C22–C23 single bond) |
| Comparator Or Baseline | Avermectin B1a: C22–C23 double bond (unsaturated) |
| Quantified Difference | Improved safety and enhanced ectoparasitic efficacy (qualitative class-level observation) |
| Conditions | Chemical reduction via Wilkinson catalyst |
Why This Matters
Procurement of authentic ivermectin B1a ensures the 22,23-dihydro structure is present, which is the pharmacologically distinct entity from the avermectin B1a precursor.
- [1] Construction of ivermectin producer by domain swaps of avermectin polyketide synthase in Streptomyces avermitilis. Appl Microbiol Biotechnol, 2006. View Source
- [2] 阿维菌素类药物的毒理学研究进展 [Toxicology Progress of Avermectins]. 2006. View Source
